molecular formula C9H12F2 B14385293 1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene CAS No. 90014-04-3

1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene

Cat. No.: B14385293
CAS No.: 90014-04-3
M. Wt: 158.19 g/mol
InChI Key: KFTCIKFLRDNCFZ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)bicyclo[222]oct-2-ene is an organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[222]octene family, which is known for its stability and interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene typically involves a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions. The difluoromethyl group can be introduced through various fluorination techniques, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by fluorination steps. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)bicyclo[22Its stability and ability to undergo diverse chemical reactions make it a valuable compound in research and industry .

Properties

CAS No.

90014-04-3

Molecular Formula

C9H12F2

Molecular Weight

158.19 g/mol

IUPAC Name

1-(difluoromethyl)bicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C9H12F2/c10-8(11)9-4-1-7(2-5-9)3-6-9/h1,4,7-8H,2-3,5-6H2

InChI Key

KFTCIKFLRDNCFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C=C2)C(F)F

Origin of Product

United States

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